molecular formula C16H17N3O3 B5786930 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

カタログ番号 B5786930
分子量: 299.32 g/mol
InChIキー: AMLASYVMHLFSQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. EPI-001 has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells.

科学的研究の応用

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in prostate cancer. It has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells and has potential applications in the treatment of other types of cancer.

作用機序

N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide selectively inhibits the activity of the E3 ubiquitin ligase, which is responsible for the degradation of AR in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells through a similar mechanism.
Biochemical and Physiological Effects:
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, leading to the accumulation of AR and the induction of apoptosis in prostate cancer cells. This inhibition has also been shown to inhibit the growth of breast cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been found to have low toxicity and high efficacy in preclinical studies. However, the synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is complex and time-consuming, which may limit its availability for lab experiments.

将来の方向性

There are several future directions for the study of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the evaluation of the efficacy of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in clinical trials for the treatment of prostate and breast cancer. Additionally, the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in the treatment of other types of cancer should be explored. Finally, the mechanism of action of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide should be further elucidated to better understand its therapeutic potential.

合成法

The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves a multi-step process that includes the coupling of 4-ethylphenol with 2-bromoacetyl pyridine, followed by the reaction with cyanamide and hydrochloric acid. The resulting product is then treated with sodium hydroxide, and the final compound is obtained after purification through column chromatography.

特性

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-12-5-7-14(8-6-12)21-11-15(20)22-19-16(17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLASYVMHLFSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。